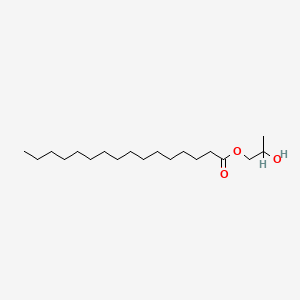

2-Hydroxypropyl hexadecanoate

Vue d'ensemble

Description

2-Hydroxypropyl hexadecanoate, also known as 2-Hydroxypropyl palmitate, is a medium-chain fatty acid monoester. It is formed from the combination of hexadecanoic acid (palmitic acid) and 2-hydroxypropyl. This compound is commonly used in cosmetics and pharmaceuticals due to its properties as a surfactant, emollient, and thickening agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl hexadecanoate is synthesized through the esterification of hexadecanoic acid with 2-hydroxypropyl. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxypropyl hexadecanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers

Applications De Recherche Scientifique

2-Hydroxypropyl hexadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.

Medicine: Utilized in the formulation of topical creams and ointments due to its emollient properties.

Industry: Acts as an antistatic agent and thickening agent in cosmetic and personal care products

Mécanisme D'action

The mechanism of action of 2-Hydroxypropyl hexadecanoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering its fluidity and permeability. This can enhance the delivery of active ingredients in pharmaceutical formulations. Additionally, its emollient properties help to maintain skin hydration by forming a protective barrier on the skin surface .

Comparaison Avec Des Composés Similaires

2-Hydroxypropyl octadecanoate: Similar structure but with an octadecanoic acid backbone.

2-Hydroxypropyl dodecanoate: Similar structure but with a dodecanoic acid backbone

Uniqueness: 2-Hydroxypropyl hexadecanoate is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and lipophilicity. This makes it particularly effective as an emulsifying agent and in enhancing the solubility of poorly soluble drugs .

Activité Biologique

2-Hydroxypropyl hexadecanoate, also known as 2-Hydroxypropyl palmitate, is an ester derived from hexadecanoic acid (palmitic acid) and propylene glycol. This compound is of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C19H38O3

- CAS Number : 29013-28-3

- Molecular Weight : 318.51 g/mol

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study evaluating various fatty acids found that hexadecanoic acid derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. The inhibition of NO production is critical as excessive NO is associated with inflammatory responses.

| Compound | Concentration (μg/mL) | NO Inhibition (%) |

|---|---|---|

| This compound | 1-100 | Significant inhibition observed |

In this context, the compound's ability to modulate pro-inflammatory cytokines presents a potential therapeutic avenue for inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging and reducing power tests. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and related diseases.

| Assay Type | IC50 Value (μg/mL) | Mechanism |

|---|---|---|

| DPPH Scavenging | 25.4 | Free radical scavenging |

| Reducing Power | 30.1 | Electron donation capability |

The results indicate that the compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative damage .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies demonstrate its effectiveness against various bacterial strains, suggesting its potential use in formulations aimed at preventing infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

These findings support the use of this compound in pharmaceutical and cosmetic applications where antimicrobial efficacy is desired .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. The compound was administered at various doses, and the results indicated a dose-dependent reduction in edema:

- Control Group : Significant swelling observed.

- Experimental Group : Edema reduced by up to 60% at higher doses.

This study highlights the potential of this compound as an anti-inflammatory agent in vivo .

Case Study 2: Formulation Development

In a formulation study for topical applications, researchers incorporated this compound into a cream designed for skin inflammation. The formulation was tested for skin irritation and efficacy:

- Irritation Score : Low (1-2 on a scale of 0-10).

- Efficacy : Patients reported a significant reduction in inflammation after two weeks of application.

This case underscores the practical application of the compound in dermatological formulations .

Propriétés

IUPAC Name |

2-hydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-17-18(2)20/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQKRSYDADCZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951623 | |

| Record name | 2-Hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-33-1, 29013-28-3 | |

| Record name | Propylene glycol 1-palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003539331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic acid, monoester with propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029013283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34BD3PWM6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.